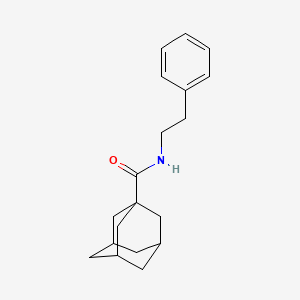

adamantanyl-N-(2-phenylethyl)carboxamide

Description

Properties

IUPAC Name |

N-(2-phenylethyl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c21-18(20-7-6-14-4-2-1-3-5-14)19-11-15-8-16(12-19)10-17(9-15)13-19/h1-5,15-17H,6-13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMGGDFBUATHFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Conformational Analysis in Academic Research

Application of Spectroscopic and Diffraction Methods for Structural Elucidation

The precise structure of adamantanyl-N-(2-phenylethyl)carboxamide is established through a combination of spectroscopic and diffraction techniques. Each method provides unique and complementary information, from the connectivity of atoms and the identification of functional groups to the exact spatial arrangement of the molecule in the solid state.

NMR spectroscopy is a cornerstone technique for the structural analysis of this compound in solution. auremn.org.br ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the assignment of its configuration.

The ¹H-NMR spectrum shows characteristic signals for the different protons within the molecule. The protons of the bulky adamantane (B196018) cage typically appear as a series of multiplets in the upfield region, while the aromatic protons of the phenylethyl group resonate in the downfield aromatic region. vulcanchem.com The protons of the ethyl linker and the amide N-H proton have distinct chemical shifts that are sensitive to the molecular conformation. vulcanchem.com The presence of a hindered cis-trans rotational equilibrium around the amide bond can be evinced by the appearance of separate signals for different conformers in the NMR spectra. scielo.br

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound This interactive table provides the predicted proton NMR data.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Adamantane Protons | 1.5 – 2.2 | Multiplets |

| Methylene (B1212753) (CH₂) Protons | 2.8 – 3.5 | Multiplets |

| Amide (NH) Proton | ~ 6.5 | Singlet/Triplet |

| Aromatic (Phenyl) Protons | 7.2 – 7.4 | Multiplets |

Data sourced from predicted values for the compound. vulcanchem.com

Variable-temperature NMR studies are particularly useful for analyzing the conformational equilibrium. rsc.org By recording spectra at different temperatures, researchers can observe changes in the chemical shifts and coupling constants, which provides insight into the thermodynamics of the rotational processes occurring within the molecule. rsc.org

Infrared (IR) spectroscopy is employed to identify the key functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum provides clear evidence for the amide linkage, the aromatic ring, and the saturated adamantane core.

The most prominent absorptions include a strong band for the carbonyl (C=O) stretch of the amide group and a sharp peak corresponding to the N-H stretch. pressbooks.pubucla.edu The aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretches of the adamantane and ethyl groups, also appear in their expected regions. vscht.cz

Table 2: Characteristic IR Absorption Frequencies This interactive table summarizes the expected IR absorption bands for the main functional groups.

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Amide (secondary) | N-H Stretch | 3500 - 3300 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

| Amide (secondary) | C=O Stretch | 1690 - 1630 |

| Aromatic C=C | C=C Stretch | 1600 - 1400 |

| Amide (secondary) | N-H Bend | 1570 - 1515 |

Data compiled from general spectroscopic tables. ucla.eduvscht.czmdpi.com

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₉H₂₅NO and a molecular weight of approximately 283.4 g/mol . uni.lunih.gov

High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, which for this compound is calculated to be 283.1936 Da. uni.lunih.gov This technique typically shows a prominent molecular ion peak (M⁺) or, more commonly, protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The observed mass-to-charge (m/z) ratios from these adducts confirm the molecular formula.

Table 3: Predicted Mass Spectrometry Data This interactive table shows predicted mass-to-charge ratios for various adducts.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 284.20088 |

| [M+Na]⁺ | 306.18282 |

| [M+K]⁺ | 322.15676 |

| [M-H]⁻ | 282.18632 |

Data sourced from computational predictions. uni.lu

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsion angles in the solid state. While a specific crystal structure for this compound is not publicly documented, analysis of closely related adamantane carboxamide derivatives illustrates the power of this method. mdpi.comresearchgate.net

In such structures, the adamantane cage typically adopts an ideal, strain-free chair conformation. researchgate.net A key feature revealed by crystallography is the network of intermolecular interactions that stabilize the crystal lattice. For secondary amides like the title compound, N—H⋯O hydrogen bonds are a dominant interaction, often linking molecules into chains or more complex motifs. researchgate.net These studies are crucial for understanding how molecules pack together in the solid state.

Detailed Conformational Studies and Molecular Geometries

Conformational analysis, supported by both experimental NMR data and theoretical calculations, focuses on the rotational freedom around the single bonds of the ethyl linker and the amide C-N bond. auremn.org.brscielo.br The geometry of related adamantane amides determined by X-ray crystallography shows that the amide moiety is often nearly planar. researchgate.net Torsion angles describe the mutual alignment of the adamantyl and phenyl groups, which can adopt various orientations depending on crystal packing forces and intramolecular interactions. researchgate.net Studies on similar structures show that molecules can adopt either folded or extended conformations based on the nature of the substituents and the resulting intermolecular forces. mdpi.comnih.gov

Influence of Substituents on Molecular Conformation and Intermolecular Interactions

The introduction of substituents on either the adamantane or the phenyl moiety can significantly influence the molecule's preferred conformation and its pattern of intermolecular interactions. Research on analogous systems demonstrates that even small changes can have a notable effect. nih.gov

Molecular Pharmacology and Target Interaction Research

Investigation of Receptor Binding Affinity and Selectivity

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, has been a significant focus for the development of adamantyl-containing ligands. The CB1 receptor is primarily located in the central nervous system, while the CB2 receptor is predominantly expressed in immune cells, making it an attractive target for therapies that avoid central psychoactive effects.

Adamantyl analogs of classical cannabinoids have been shown to possess improved affinity and selectivity for the CB1 receptor. For instance, replacing the traditional C3-alkyl side chain of tetrahydrocannabinol (THC) with a 3-(1-adamantyl) group can enhance both binding affinity and selectivity. Further modifications, such as at the 9-northern aliphatic hydroxyl (NAH) position, have led to the development of potent CB1 agonists.

In the realm of adamantyl carboxamides, a series of N-(1-Adamantyl)benzamides were designed and evaluated as potential dual-target agents. These compounds were investigated for their ability to modulate the CB2 receptor and inhibit the fatty acid amide hydrolase (FAAH) enzyme. Several derivatives were identified as displaying a desirable pharmacodynamic profile, acting as CB2R agonists and FAAH inhibitors, a combination considered a synergistic strategy for anti-inflammatory effects. nih.gov

Table 1: Cannabinoid Receptor Activity of Representative Adamantyl Analogs Note: This table includes data for adamantyl cannabinoid analogs to illustrate the role of the adamantane (B196018) moiety, as specific data for adamantanyl-N-(2-phenylethyl)carboxamide was not available in the reviewed literature.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| AM411 (a 3-(1-adamantyl) Δ8-THC analog) | rCB1 | High | Improved affinity and selectivity |

| AM4054 (9-hydroxymethyl HHC analog) | rCB1 | High | Full Agonist |

Data sourced from studies on adamantyl analogs of classical cannabinoids.

The serotonin (B10506) 5-HT2 receptors are implicated in a wide range of physiological and pathological processes. A series of 1-adamantanecarboxamides, structurally related to the subject compound, have been synthesized and evaluated for their potential as selective 5-HT2 receptor antagonists. Specifically, (S)-N-[1-[2-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]-1-adamantane carboxamide was identified as having a high and selective affinity for 5-HT2 receptors. nih.gov This finding highlights the potential of the adamantane carboxamide scaffold in developing antagonists for this receptor, which could have therapeutic applications. The interaction at 5-HT2 receptors is a key characteristic of several atypical antipsychotic drugs. sigmaaldrich.com

Over-activation of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor, is linked to excitotoxicity and neuronal death in various neurological conditions. publish.csiro.aucaymanchem.com Consequently, NMDAR antagonists have significant neuroprotective potential. publish.csiro.au The adamantane structure is a key feature of clinically used NMDAR antagonists like memantine (B1676192) and amantadine (B194251). mdpi.com Amantadine is thought to act as an NMDAR antagonist, thereby increasing dopamine (B1211576) release. mdpi.com Memantine, a low-affinity, non-competitive antagonist, has demonstrated neuroprotective effects in models of neurodegeneration. researchgate.net The established role of the adamantane moiety in these drugs suggests that this compound and its analogs could also modulate NMDAR activity, offering a potential avenue for neuroprotective therapies.

Sigma receptors, classified as σ1 and σ2, are unique proteins involved in a variety of cellular functions and are implicated in several central nervous system disorders. nih.gov They are also overexpressed in proliferating cancer cells, making them a target for oncology. mdpi.comnih.gov The adamantane framework has been successfully incorporated into ligands for sigma receptors. Notably, amantadine, in addition to its NMDAR activity, has been shown to behave as a σ1R agonist at therapeutically relevant concentrations. mdpi.com This has spurred the development of novel sigma receptor agonists that utilize polycyclic frameworks like adamantane. mdpi.com The ability of the adamantane structure to interact with σ1 receptors suggests that adamantane carboxamides could be developed as ligands for this target, potentially for applications in neurodegenerative diseases or cancer. acs.org

The P2X7 receptor, an ATP-gated ion channel, plays a significant role in inflammation and immune responses. nih.govnih.gov Its activation is linked to various pathological conditions, making it a promising therapeutic target. nih.gov Adamantane amides have been identified as a potent class of P2X7 receptor antagonists. nih.govmdpi.com Hit-to-lead optimization programs on adamantane-based compounds have led to the discovery of antagonists with improved pharmacological properties, such as enhanced metabolic stability.

Adenosine (B11128) receptors (A1, A2A, A2B, A3) are G protein-coupled receptors that modulate a wide array of physiological processes and are targets for various diseases. publish.csiro.au While direct studies linking this compound to adenosine receptors are not prominent, the optimization of adenosine 5′-carboxamide derivatives has been an active area of research for developing selective receptor agonists. Given the structural similarities, exploring the interaction of adamantane carboxamides with adenosine receptors could reveal novel pharmacological activities.

Enzyme Inhibition Studies

In addition to receptor modulation, adamantane carboxamides have been investigated for their ability to inhibit key enzymes involved in metabolic and inflammatory pathways.

The enzyme fatty acid amide hydrolase (FAAH) is responsible for the degradation of the endocannabinoid anandamide. nih.gov Inhibiting FAAH increases the levels of anandamide, which can produce therapeutic effects. As mentioned previously, a series of N-(1-Adamantyl)benzamides were developed as dual-acting agents that both activate CB2 receptors and inhibit FAAH, representing a promising strategy for creating anti-inflammatory agents. nih.gov

Furthermore, adamantyl carboxamide and acetamide (B32628) derivatives have been discovered as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is involved in the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is considered a beneficial strategy for treating metabolic disorders like obesity and type 2 diabetes. Optimization of these adamantyl derivatives has yielded compounds with IC50 values in the nanomolar range and high selectivity over the related 11β-HSD2 enzyme.

Table 2: Enzyme Inhibition by Adamantyl Carboxamide Analogs

| Compound Class | Target Enzyme | Activity | IC50 Value (Representative Compound) |

|---|---|---|---|

| Adamantyl Carboxamides/Acetamides | 11β-HSD1 | Inhibition | 114 nM (Compound 15) |

Data sourced from studies on adamantyl carboxamide and benzamide (B126) derivatives. nih.gov

Urease Enzyme Inhibition Mechanisms and Kinetics

Adamantane-based compounds have been identified as potent inhibitors of urease, a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335). This activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori. While direct kinetic data for this compound is not extensively detailed, studies on closely related adamantane-carboxamide and carbothioamide derivatives provide significant insights into its probable mechanism of action.

Research on a series of N-(adamantan-1-ylcarbamothioyl)alkanamides demonstrated that these molecules act as highly effective urease inhibitors. For instance, N-(adamantan-1-ylcarbamothioyl)octanamide was identified as a particularly potent inhibitor with an IC₅₀ value in the nanomolar range (0.0085 µM). researchgate.net Kinetic analyses performed via Lineweaver-Burk plots for this class of compounds revealed a non-competitive mode of inhibition. researchgate.net This indicates that the inhibitor does not bind to the same active site as the substrate (urea) but rather to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency. researchgate.net The interaction with residues outside the catalytic site is consistent with this non-competitive mechanism. researchgate.net Other adamantane-linked derivatives have also shown potent urease inhibition with IC₅₀ values significantly lower than the standard inhibitor, thiourea (B124793). researchgate.net

Table 1: Urease Inhibition by Adamantane Analogs

| Compound Analogue | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| N-(adamantan-1-ylcarbamothioyl)octanamide | Jack Bean Urease | 0.0085 ± 0.0011 | Non-competitive |

| N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide | Jack Bean Urease | 0.0087 ± 0.001 | Not Specified |

| 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | Jack Bean Urease | 1.20 | Not Specified |

| 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | Jack Bean Urease | 2.44 | Not Specified |

| Halo-substituted benzoyl amide (Cpd. 4b) | Jack Bean Urease | 0.0016 ± 0.0002 | Mixed-type |

This table presents data for compounds structurally related to this compound to illustrate the potential inhibitory profile. Data sourced from multiple studies. researchgate.netresearchgate.netnih.gov

Inhibition of Ectonucleotide Pyrophosphatases/Phosphodiesterases (NPPs) and Carbonic Anhydrases (CAs)

Ectonucleotide Pyrophosphatases/Phosphodiesterases (NPPs): The NPP family of enzymes, particularly NPP1 and NPP3, are involved in regulating extracellular nucleotide levels and are implicated in conditions like osteoarthritis and cancer metastasis. wikipedia.org Research into adamantane-based compounds has revealed their potential as NPP inhibitors. A study on a series of sulphonate derivatives incorporating an adamantane moiety demonstrated inhibitory activity against both NPP1 and NPP3 isozymes. wikipedia.org For example, one such derivative (4q) was found to be a selective inhibitor of NPP1 with an IC₅₀ value of 1.97 µM, while another (4n) potently inhibited NPP3 with an IC₅₀ of 0.85 µM. wikipedia.org This demonstrates that the bulky, lipophilic adamantane cage can be effectively incorporated into molecules designed to target the active sites of these ectoenzymes.

Carbonic Anhydrases (CAs): Carbonic anhydrases are a family of metalloenzymes that catalyze the interconversion of carbon dioxide and bicarbonate. researchgate.net They are established drug targets for various conditions. nih.gov Recent studies have shown that adamantane-containing scaffolds can effectively inhibit certain CA isoforms. A series of adamantane-linked aminothiazoles were synthesized and evaluated for their inhibitory activity against carbonic anhydrase. researchgate.net Several of these compounds showed potent inhibition, with IC₅₀ values in the low micromolar range (e.g., 2.7 ± 0.004 µM for compound 6j), which is significant when compared to the standard clinical inhibitor acetazolamide (B1664987) (IC₅₀ 0.12 µM). researchgate.net

Table 2: Inhibition of NPP and CA by Adamantane Analogs

| Compound Analogue Class | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Adamantane Sulphonate (4q) | NPP1 | 1.97 ± 0.03 |

| Adamantane Sulphonate (4n) | NPP3 | 0.85 ± 0.04 |

| Adamantane-linked Aminothiazole (6j) | Carbonic Anhydrase | 2.7 ± 0.004 |

| Adamantane-linked Aminothiazole (6f) | Carbonic Anhydrase | 3.02 ± 0.31 |

This table presents data for adamantane-containing compounds to illustrate the potential inhibitory profile against NPP and CA enzymes. Data sourced from multiple studies. researchgate.netwikipedia.org

Ion Channel Modulation Mechanisms

The rigid, cage-like structure of the adamantane group is known to facilitate interactions with the hydrophobic interiors of ion channel pores and allosteric sites.

Voltage-Gated Calcium Channel (VGCC) Inhibition

Voltage-gated calcium channels are crucial for a variety of physiological processes, including neurotransmission and muscle contraction. nih.gov While specific data on the inhibitory activity of this compound against VGCCs is not prominently featured in the current body of literature, the general class of N-acyl amides has been investigated. For example, compounds like N-arachidonoyl dopamine have been shown to inhibit T-type (Caᵥ3) channels by producing hyperpolarizing shifts in the steady-state inactivation relationships, thereby reducing the number of channels available to open upon depolarization. nih.gov This mechanism involves stabilizing the inactivated state of the channel rather than direct pore blockage. Lacking direct experimental evidence, the potential for this compound to modulate VGCCs remains an area for future investigation.

Interaction with Viral Ion Channels (e.g., Influenza A M2 Proton Channel for general adamantane relevance)

The adamantane scaffold is famously associated with the inhibition of the Influenza A virus M2 proton channel, a mechanism central to the activity of antiviral drugs like amantadine and rimantadine. The M2 channel is a viroporin essential for viral replication. wikipedia.org Adamantane derivatives block this channel, preventing the acidification of the viral interior, which is a necessary step for the release of the viral genome into the host cell. wikipedia.org

There has been considerable research and debate regarding the precise binding site of adamantane derivatives within the M2 channel tetramer. One model, supported by X-ray crystallography, proposes that the drug binds within the channel pore, physically occluding it. wikipedia.org This pore-binding site involves interactions with key pore-lining residues such as Val27 and Ser31. wikipedia.org A second model, derived from solution NMR studies, suggests an alternative binding site on the lipid-facing surface of the channel helices. wikipedia.org More recent evidence from surface plasmon resonance (SPR) and solid-state NMR studies suggests the coexistence of two distinct binding sites: a high-affinity site within the channel pore responsible for the primary pharmacological effect, and a secondary, lower-affinity site on the lipid-facing exterior. wikipedia.org This dual-site interaction model helps to reconcile the previously conflicting structural data.

Mechanisms of Action at the Molecular Level

Computational studies, including molecular docking, have been instrumental in elucidating the binding modes of adamantane-containing compounds to their respective targets.

Ligand-Receptor/Enzyme Docking and Binding Site Analysis

Molecular docking simulations provide a detailed view of how a ligand fits into the binding pocket of a protein and the specific non-covalent interactions that stabilize the complex.

Urease: Docking studies of adamantane-thiourea derivatives into the active site of urease (PDB ID: 4H9M) have provided a structural basis for their inhibitory activity. researchgate.netnih.gov These studies show that the adamantane moiety typically orients itself within a hydrophobic pocket of the enzyme. researchgate.net The carboxamide or thiourea linker is crucial for forming hydrogen bonds with key residues. For example, one potent inhibitor was found to form two hydrogen bonds with the amino acid residue VAL391. researchgate.net Other analyses have identified interactions with residues such as Ala366. nih.gov The binding of these inhibitors to residues outside the immediate catalytic site occupied by the nickel ions corroborates the kinetic findings of a non-competitive or mixed-type inhibition mechanism. researchgate.netnih.gov

NPPs and CAs: For ectonucleotide pyrophosphatases, docking of adamantane sulphonate inhibitors into the NPP1 crystallographic protein structure revealed strong binding linkages with residues such as Thr256, Asn277, and His380. wikipedia.org Similarly, docking of adamantane-linked aminothiazoles into the active site of carbonic anhydrase showed a good binding score, rationalizing their observed inhibitory activity. researchgate.net In both cases, the adamantane group engages in hydrophobic interactions, while other parts of the molecule form hydrogen bonds and other polar contacts that anchor the inhibitor in place.

Table 3: Molecular Docking Data for Adamantane Analogs

| Compound Class | Target Protein (PDB ID) | Key Interacting Residues |

|---|---|---|

| Adamantane-thiourea derivative | Urease (4H9M) | VAL391, Ala366 |

| Adamantane Sulphonate derivative | NPP1 | Thr256, Asn277, His380 |

| Adamantane-linked Aminothiazole | Carbonic Anhydrase | Not specified |

This table summarizes key interacting residues identified in molecular docking studies of adamantane analogs with their respective enzyme targets. Data sourced from multiple studies. researchgate.netresearchgate.netwikipedia.orgnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(adamantan-1-ylcarbamothioyl)octanamide |

| N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide |

| 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide |

| 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide |

| Thiourea |

| Acetazolamide |

| Amantadine |

| Rimantadine |

Molecular Determinants of Potency and Efficacy in Target Engagement

The potency and efficacy of this compound and its analogs as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) are intricately linked to their specific molecular structures. Research into the structure-activity relationships (SAR) of this class of compounds has revealed key chemical features that govern their interaction with the enzyme's active site. nih.govnih.gov The adamantane moiety, the carboxamide linker, and the aromatic region all play crucial roles in defining the inhibitory activity. nih.gov

The bulky and highly lipophilic adamantane group is a common feature in many potent 11β-HSD1 inhibitors, as it effectively anchors the molecule within a hydrophobic pocket of the enzyme. nih.govmdpi.com However, modifications to this group and other parts of the molecule can significantly impact binding affinity and selectivity.

Detailed research findings have elucidated the following molecular determinants:

The Adamantane Moiety and its Replacements: The adamantane cage is a key pharmacophore for 11β-HSD1 inhibition. nih.gov However, research has explored replacing the adamantane group with other bridged bicyclic carbocycles and heterocycles to improve metabolic stability and potency. nih.gov Some of these novel replacements have demonstrated excellent inhibitory activity against both human and mouse 11β-HSD1 while maintaining selectivity over the related 11β-HSD2 isoform. nih.gov

The Carboxamide Linker: The amide linker connecting the adamantane group to the aromatic ring is a critical component. nih.gov Studies on adamantyl carboxamides and the closely related adamantyl acetamides have shown that even small changes, such as the addition of a methylene (B1212753) group in the acetamide series, can alter potency. For instance, in some derivative series, the adamantyl amide compounds were found to be more potent than their corresponding adamantyl acetamide counterparts. nih.gov

Substituents on the Aromatic Ring: The nature and position of substituents on the phenylethyl group significantly influence the inhibitory potency. Optimization of this aromatic region has been a key strategy in the development of more potent inhibitors. nih.govnih.gov For example, the introduction of specific substituents can enhance interactions with amino acid residues in the active site of 11β-HSD1.

The following data tables summarize the structure-activity relationships for a series of adamantane carboxamide and acetamide derivatives, illustrating the impact of various structural modifications on their inhibitory potency against human 11β-HSD1.

Table 1: Inhibitory Potency (IC50) of Adamantyl Carboxamide and Acetamide Derivatives against human 11β-HSD1

| Compound | R Group (on aromatic ring) | Linker | IC50 (nM) nih.gov |

|---|---|---|---|

| 3 | 2-thiophenyl | Carboxamide | 200-300 |

| 4 | 2-thiophenyl | Acetamide | Slightly weaker than 3 |

| 6 | 3-methyl-2-thiophenyl | Carboxamide | ~200-300 |

| 12 | 3-thiophenyl | Carboxamide | Potent |

| 15 | 2-pyrrolyl | Carboxamide | 114 |

| 34 | 3-thiophenyl | Acetamide | >2-fold less potent than 12 |

| 35 | 2-pyrrolyl | Acetamide | 655 |

Table 2: Compound Names

| Compound Number/Name | Chemical Name |

|---|---|

| This compound | N-(2-phenylethyl)adamantane-1-carboxamide |

| 3 | N-(thiophen-2-ylmethyl)-1-adamantanecarboxamide |

| 4 | N-(thiophen-2-ylmethyl)-2-(1-adamantyl)acetamide |

| 6 | N-((3-methylthiophen-2-yl)methyl)-1-adamantanecarboxamide |

| 12 | N-(thiophen-3-ylmethyl)-1-adamantanecarboxamide |

| 15 | N-((1H-pyrrol-2-yl)methyl)-1-adamantanecarboxamide |

| 34 | 2-(1-adamantyl)-N-(thiophen-3-ylmethyl)acetamide |

| 35 | 2-(1-adamantyl)-N-((1H-pyrrol-2-yl)methyl)acetamide |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidating Key Structural Features for Modulating Biological Activity

The biological activity of adamantanyl-N-(2-phenylethyl)carboxamide and related compounds is intrinsically linked to its three primary structural components: the adamantane (B196018) cage, the carboxamide linker, and the N-phenylethyl group. Structure-activity relationship (SAR) studies reveal that modifications to each of these regions can significantly influence the molecule's pharmacological profile. The adamantane moiety serves as a bulky, lipophilic anchor, which is crucial for interacting with hydrophobic pockets in biological targets. nih.govresearchgate.net Its unique three-dimensional structure plays a decisive role in the spatial arrangement of the pharmacophores, which is critical for the molecule's fit within a receptor's binding site. nih.gov

Impact of Adamantane Rigidity, Lipophilicity, and Three-Dimensionality on SAR

The adamantane group imparts several advantageous properties that are central to its role in medicinal chemistry. Its high lipophilicity, often described as a "lipophilic bullet," allows it to effectively interact with hydrophobic binding sites in receptors and enzymes. nih.govresearchgate.net The addition of an adamantane moiety significantly increases a molecule's lipophilicity compared to smaller substituents like methyl groups or a proton. nih.gov This property can also enhance a compound's ability to cross biological membranes. researchgate.net

Beyond simple lipophilicity, the conformational rigidity and three-dimensional nature of the adamantane cage are paramount. researchgate.net Unlike flexible alkyl chains, the adamantane scaffold is pre-organized in a specific, rigid conformation. nih.gov This rigidity can lower the entropic penalty upon binding to a receptor, as the molecule does not need to "freeze" into a specific conformation, potentially leading to higher binding affinity. nih.gov The distinct, diamondoid structure provides a bulky, spherical shape that contributes to specific steric interactions within a binding pocket, following the "induced fit" or "key-lock" principle of receptor-ligand interactions. nih.gov However, the relationship is not always straightforward. In studies of certain adamantane carboxamide derivatives acting on Kv7.1/KCNE1 ion channels, inhibitory potency was not directly dependent on hydrophobicity (logP) or molecular volume, suggesting that while the adamantane shape is crucial, specific electronic or polar interactions may play a more dominant role for that particular target. researchgate.net

Role of Phenylethyl Substitutions and Linker Variations in Modulating Receptor Affinity and Selectivity

Systematic modification of the N-phenylethyl group and the connecting linker is a key strategy for optimizing the receptor affinity and selectivity of adamantane carboxamides. nih.govresearchgate.net While the adamantane core often serves as a constant anchor, altering the substituents on the phenyl ring or changing the length and nature of the linker can fine-tune the compound's interaction with different biological targets. researchgate.net For example, adding substituents to the phenyl ring can introduce new hydrogen bonding, van der Waals, or electronic interactions with a receptor, potentially increasing affinity for a desired target while decreasing it for others, thereby improving selectivity.

Table 1: Illustrative Impact of Substitutions on Receptor Affinity and Selectivity Note: The data below is illustrative, based on established SAR principles, and does not represent experimentally verified results for this specific compound.

| Compound | Modification | Receptor A Ki (nM) | Receptor B Ki (nM) | Selectivity (B/A) |

|---|---|---|---|---|

| Base Compound | This compound | 50 | 250 | 5 |

| Analog 1 | Addition of 4-Chloro to phenyl ring | 25 | 500 | 20 |

| Analog 2 | Addition of 4-Methoxy to phenyl ring | 75 | 150 | 2 |

| Analog 3 | Linker changed to reverse amide | 400 | 400 | 1 |

Stereochemical Considerations in Adamantane Carboxamides and Their Pharmacological Implications

Stereochemistry is a vital property that can determine the pharmacological action of drugs. nih.gov While the parent adamantane molecule is achiral due to its high symmetry, substitutions can introduce chiral centers, leading to stereoisomers (enantiomers or diastereomers). For instance, substitution at the C-2 position of the adamantane cage or on the ethyl linker of the phenylethyl group would render the molecule chiral.

The stereochemical arrangement of a molecule is critical for its interaction with biological targets like receptors and enzymes, which are themselves chiral environments. nih.gov Different stereoisomers of a drug can exhibit significant differences in binding affinity, efficacy, and metabolism. nih.gov This stereoselectivity arises because the precise three-dimensional orientation of atoms is fundamental to achieving an optimal fit within a binding site. One enantiomer may fit perfectly, leading to a potent effect, while the other may fit poorly or not at all, resulting in lower potency or even a different pharmacological action. Therefore, when designing and evaluating adamantane carboxamide derivatives, it is crucial to consider the potential for stereoisomers and to investigate the pharmacological profiles of each isomer separately to identify the most active and selective agent. nih.gov

Computational Chemistry and Molecular Modeling Applications

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure of a molecule. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

Key Research Findings:

Molecular Geometry Optimization: QM calculations would begin with the optimization of the molecule's geometry to find its lowest energy conformation. For adamantanyl-N-(2-phenylethyl)carboxamide, this involves determining the precise bond lengths, bond angles, and dihedral angles. The adamantane (B196018) cage itself is largely rigid, but the linker and phenylethyl group have significant conformational freedom. researchgate.net

Electronic Properties: Calculations on the adamantane cation have shown that it possesses interesting opto-electronic properties. mdpi.com For this compound, DFT calculations could predict key electronic parameters. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap suggests higher reactivity.

Electrostatic Potential Mapping: An electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule. The oxygen of the carbonyl group and the nitrogen of the amide would be expected to be regions of negative potential (electron-rich), making them potential hydrogen bond acceptors. The amide proton and aromatic protons would represent regions of positive potential (electron-poor).

Table 1: Predicted Electronic Properties from Theoretical QM Calculations

| Property | Predicted Value/Observation | Significance |

|---|---|---|

| HOMO Energy | Typically localized on the phenylethyl group | Region most likely to donate electrons |

| LUMO Energy | Often distributed over the carboxamide and phenyl ring | Region most likely to accept electrons |

| HOMO-LUMO Gap | Moderate | Indicates good molecular stability |

| Dipole Moment | Non-zero, oriented along the carboxamide linker | Governs solubility and intermolecular interactions |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Ligand-Target Dynamics

While QM provides a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms of the system, MD simulations can explore the conformational landscape and the dynamics of ligand-target interactions.

Key Research Findings:

Solvation Effects: By performing simulations in a box of explicit solvent (e.g., water), one can study how the solvent influences the conformational preferences. The hydrophobic adamantane group would likely induce local ordering of water molecules.

Ligand-Target Dynamics: If a biological target were identified, MD simulations could be used to study the stability of the ligand-protein complex, the specific interactions that maintain binding, and the role of water molecules in the binding interface. nih.gov Such simulations can reveal how the protein might adapt its conformation to accommodate the ligand (induced fit).

Docking Studies for Predicting Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule, such as this compound, might bind to a protein target.

Key Research Findings:

Binding Pose Prediction: In studies of other adamantyl derivatives, docking has been used to understand their binding modes within enzyme active sites, such as cholinesterases. For this compound, docking could generate a series of possible binding poses within a target's binding pocket. The bulky adamantane group often anchors the molecule in hydrophobic pockets, while the phenylethyl and carboxamide groups can form more specific interactions like hydrogen bonds or pi-stacking.

Scoring and Affinity Estimation: Docking programs use scoring functions to rank the predicted poses, providing an estimate of the binding affinity. These scores are based on calculations of intermolecular forces like van der Waals interactions, electrostatic interactions, and hydrogen bonds.

Virtual Screening: Docking can be used to screen large libraries of compounds against a target protein. If this compound were a lead compound, its derivatives could be virtually screened to prioritize which ones to synthesize and test experimentally.

Table 2: Hypothetical Docking Results for this compound against a Generic Kinase Target

| Interaction Type | Interacting Residues (Hypothetical) | Contribution to Binding |

|---|---|---|

| Hydrophobic (Adamantane) | Valine, Leucine, Isoleucine | Anchors the ligand in a deep hydrophobic pocket |

| Hydrogen Bond (Carbonyl O) | Lysine (backbone NH) | Key directional interaction for orientation |

| Hydrogen Bond (Amide NH) | Aspartate (side chain COO-) | Another key directional interaction |

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)/Comparative Molecular Similarity Indices Analysis (CoMSIA) for Predictive Modeling

QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. 3D-QSAR methods like CoMFA and CoMSIA use 3D representations of molecules to derive these relationships.

Key Research Findings:

Model Generation: To build a QSAR model for adamantane carboxamides, a series of analogues with varying substituents would need to be synthesized and their biological activity measured. The 3D structures of these molecules would be aligned, and CoMFA/CoMSIA would calculate steric and electrostatic fields around them. Statistical methods, such as Partial Least Squares (PLS), are then used to create a predictive model.

Predictive Modeling: A validated QSAR model can predict the activity of new, unsynthesized compounds. This allows for the rational design of more potent molecules by suggesting modifications that are likely to improve activity.

Contour Map Analysis: CoMFA and CoMSIA generate 3D contour maps that visualize the regions where changes in steric bulk, electrostatic charge, or other properties would be expected to increase or decrease biological activity. For example, a map might show a green contour in a region where adding more bulky groups would be favorable for activity, or a red contour where negative charge is disfavored. This provides intuitive, graphical guidance for lead optimization.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Adamantane |

| N-(2-phenylethyl)adamantane-1-carboxamide |

| 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.